Melting Point: A 58°C Elevation Over the Unsubstituted Parent Enables Differential Handling and Purification
The melting point of 5-chloro-3-methoxybenzene-1,2-diamine (97–99 °C) is elevated by approximately 58 °C relative to the unsubstituted parent compound 3-methoxybenzene-1,2-diamine (39–40 °C) . This large differential arises from the introduction of the chloro substituent, which increases molecular weight by 34.44 g·mol⁻¹ (from 138.17 to 172.61 g·mol⁻¹) and enhances intermolecular interactions in the solid state. Such a shift has practical consequences for recrystallization solvent selection, drying protocols, and long-term storage stability at ambient temperatures.
| Evidence Dimension | Melting point (observed) |
|---|---|
| Target Compound Data | 97–99 °C |
| Comparator Or Baseline | 3-Methoxybenzene-1,2-diamine (CAS 37466-89-0): 39–40 °C |
| Quantified Difference | Δ ≈ +58 °C (target higher than parent) |
| Conditions | Vendor-reported experimental values from independent suppliers; target mp from Chemsrc (2024); comparator mp from AK Scientific and Thermo Fisher Scientific datasheets |
Why This Matters
A 58 °C melting point gap enables easier room-temperature handling as a free-flowing solid (reducing cold-chain logistics costs) and provides a wider thermal window for melt-mediated derivatization reactions relative to the low-melting parent, which requires refrigerated storage and shipping.
